diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Stereoselective Synthesis Heterocyclic Chemistry Chiral Building Blocks

diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 148257-14-1) is a conformationally restricted, heterocyclic β-amino acid featuring a rigid 7-oxabicyclo[2.2.1]hept-5-ene scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid. With a molecular formula of C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol, it is supplied as a racemic mixture of the (1R,2S,3R,4S) relative configuration.

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
CAS No. 148257-14-1
Cat. No. B115394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS148257-14-1
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2
InChIInChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1
InChIKeyBDISLHPIKVZWDN-XAVMHZPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A Constrained Bicyclic β-Amino Acid Building Block


diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 148257-14-1) is a conformationally restricted, heterocyclic β-amino acid featuring a rigid 7-oxabicyclo[2.2.1]hept-5-ene scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid [1]. With a molecular formula of C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol, it is supplied as a racemic mixture of the (1R,2S,3R,4S) relative configuration . The compound is classified primarily as a chiral building block and intermediate for organic synthesis, particularly for the construction of norbornane-derived heterocycles and peptidomimetics [1].

Constrained Scaffold Rigid diexo oxabicyclic framework enforces stereochemistry in heterocycle synthesis
Orthogonal Boc Protection Enables chemoselective sequential amine/carboxylic acid functionalization
Unsaturated Core Strained double bond serves as handle for cycloaddition and ROMP

Why Generic Substitution of diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Fails


This compound's value proposition is anchored in the synergistic combination of its diexo stereochemistry, the labile 7-oxa bridge, the electron-rich double bond, and the orthogonal Boc protection [1]. Simply interchanging it with the corresponding free amine (CAS 783340-43-2) forfeits the Boc group's critical role in enabling selective, sequential deprotection in multi-step syntheses . Similarly, replacing it with the saturated bicyclo[2.2.1]heptane analog (CAS 1212286-70-8) eliminates the double bond, a vital functional handle for downstream C–C bond formation, cycloadditions, and ring-opening metathesis [1]. The diexo configuration itself is not interchangeable with the diendo isomer; class-level studies have demonstrated that diexo and diendo norbornene β-amino acids exhibit fundamentally different reactivity and selectivity profiles in heterocycle synthesis and cannot be used to achieve the same stereochemical outcomes .

Free Amine Analog
Lacks Boc protection; cannot enable selective sequential deprotection, compromising multi-step chemoselectivity.
Saturated Analog
Absent double bond eliminates olefin-specific reactions (e.g., epoxidation, ROMP), reducing scaffold utility.
Diendo Isomer
Different stereochemistry leads to divergent diastereomeric products in domino heterocycle synthesis.

Quantitative Differentiation Evidence for diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid


Diexo vs. Diendo Stereochemistry: Differential Reactivity in Heterocycle Domino Synthesis

The diexo configuration of the aminonorbornene scaffold, which is directly derived from this Boc-protected compound, serves as a highly applicable chiral source for enantioselective heterocycle synthesis. Diastereomers of tetracyclic pyrrolopyrimidine derivatives were successfully prepared in a three-step domino reaction from the diexo-aminonorbornene carboxamide with levulinic acid or p-toluoylpropionic acid . In contrast, analogous reactions with diendo-norbornene β-amino acids yield different diastereomeric products and follow distinct reaction pathways, as confirmed by class-level studies on the isomerization and application of aroylnorbornenecarboxylic acids [1]. This demonstrates that the diexo stereochemistry is not interchangeable with the diendo configuration for achieving specific tetracyclic core structures.

Diexo vs. Diendo
Class-level inference
Diexo yields specific tetracyclic diastereomers; diendo pathway diverges.
Stereochemistry dictates reaction outcome in domino synthesis
Reported diastereoselectivity; exact ee% not disclosed
Stereoselective Synthesis Heterocyclic Chemistry Chiral Building Blocks

Orthogonal Boc Protection Enables Selective Deprotection Unavailable with the Free Amine

The Boc protecting group on the target compound provides a critical orthogonal protection strategy. It is stable under basic, nucleophilic, and hydrogenolytic conditions but can be cleaved quantitatively under mild acidic conditions (e.g., 25-50% TFA in DCM, or 4M HCl in dioxane) [1]. In contrast, the corresponding free amine analog (CAS 783340-43-2) lacks this protective moiety, rendering the amino group reactive towards electrophiles, oxidizing agents, and acylating reagents used in standard building block elaboration . The Boc group thus enables a chemoselective synthetic sequence where the carboxylic acid can be derivatized first, followed by deprotection and further functionalization of the amine, a capability entirely absent in the free amine comparator.

Orthogonal Boc Protection
Supporting evidence
Boc stable to base/hydrogenolysis; cleaved under mild acid. Free amine lacks this selectivity.
Enables sequential amine/acid functionalization
Standard peptide chemistry context
Multi-step Synthesis Protecting Group Chemistry Peptide Chemistry

Unsaturated Bicyclic Core Provides a Functional Handle Absent in the Saturated Analog

The 7-oxabicyclo[2.2.1]hept-5-ene core of the target compound contains a strained, electron-rich double bond that serves as a versatile functional handle for a range of downstream transformations [1]. This includes epoxidation, dihydroxylation, halohydrin formation, and ring-opening metathesis polymerization (ROMP). The fully saturated analog (diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid, CAS 1212286-70-8) lacks this unsaturation and thus cannot undergo these olefin-specific reactions without prior functionalization . Literature on the broader 7-oxabicyclo[2.2.1]hept-5-ene scaffold confirms its utility as a precursor to substrates for ROMP, enabling the synthesis of functionalized polymers, a capability not offered by the saturated analog [2].

Unsaturated Core Utility
Class-level inference
Strained double bond enables epoxidation, dihydroxylation, ROMP; saturated analog inert.
Essential for olefin-targeted scaffold elaboration
Binary difference; no quantitative data
Alkene Functionalization Ring-Opening Metathesis Cycloaddition Chemistry

Conformational Rigidity of the 7-Oxabicyclo[2.2.1]heptene Scaffold Leads to Superior Stereochemical Differentiation

Class-level kinetic method studies on diastereomeric pairs of β-amino acids have demonstrated that the diexo-2,3-disubstituted norbornene framework exhibits superior stereochemical differentiation compared to less rigid cyclic β-amino acids such as cis/trans-2-aminocyclohexanecarboxylic acids [1]. The study explicitly found that 'better selectivity values correlated to more rigid structures,' positioning the 7-oxabicyclo[2.2.1]heptene scaffold as a high-performance chiral template [1]. The target compound, with its rigid oxabicyclic core enforced by the ether bridge, exemplifies this principle of rigidity-enhanced selectivity, which is not achievable with conformationally flexible, monocyclic β-amino acid building blocks such as Boc-cis-2-aminocyclohexanecarboxylic acid [1].

Conformational Rigidity
Class-level inference
More rigid diexo scaffold correlates with better kinetic method selectivity than flexible β-amino acids.
Rigidity may enhance stereochemical differentiation
Qualitative correlation; exact selectivity ratios not published
Conformational Constraint Peptidomimetics Chiral Resolution

Optimal Application Scenarios for diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid


Enantioselective Synthesis of Tetracyclic Heterocycles via Domino Reactions

This compound is optimally employed as a precursor to the diexo-aminonorbornene scaffold, which has been validated as a highly applicable chiral source in the one-pot, three-step domino synthesis of tetracyclic pyrrolopyrimidine derivatives . The Boc protection is removed to liberate the free amine, which then participates in a domino sequence with oxocarboxylic acids such as levulinic acid, establishing multiple stereocenters with high diastereocontrol . This scenario is directly supported by published synthetic methodology.

Multi-Step Synthesis of Orthogonally Protected Peptidomimetic Building Blocks

The orthogonal Boc and carboxylic acid functionalities make this compound an ideal starting material for constructing complex peptidomimetics where sequential, chemoselective transformations are required [1]. For instance, the carboxylic acid can be first converted to an amide or ester, followed by Boc deprotection and coupling of the liberated amine to a second fragment, a synthetic strategy that is not possible with the unprotected free amine. [1]

Precursor for Ring-Opening Metathesis Polymerization (ROMP) Monomers

The strained, electron-rich double bond in the 7-oxabicyclo[2.2.1]hept-5-ene core makes the compound a viable precursor for ROMP substrates, as demonstrated for structurally related 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid derivatives [2]. Functionalization of the carboxylic acid with a polymerizable group, followed by ROMP, can yield functionalized polynorbornene materials. This application leverages the unsaturation that is absent in the saturated analog. [2]

Chiral Template for Asymmetric Organocatalyst Development

Rigid, bicyclic β-amino acids derived from the diexo-norbornene scaffold have been successfully employed as chiral precursors for novel organocatalysts used in asymmetric aldol reactions, achieving enantioselectivities up to 99% ee in the synthesis of 3-hydroxy-3-alkyl-2-oxindole derivatives [3]. While this specific study utilized the free amino acid, the target Boc-protected compound is the logical procurement choice for chemists aiming to access this privileged catalyst scaffold, as it provides the necessary protecting group for early-stage synthetic manipulations. [3]

Application
Selection Property
Validation Focus
Tetracyclic heterocycle synthesis
Diexo stereochemistry
Diastereomer outcome in domino reactions
Orthogonal peptidomimetic building
Boc protection for chemoselectivity
Sequential deprotection strategy
ROMP monomer precursor
Strained olefinic handle
Polymerization capability (ROMP)
Chiral organocatalyst template
Conformational rigidity
Enantioselectivity validation in catalysis
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